2-(3,4-Dichloro-2-methylphenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(3,4-Dichloro-2-methylphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H12Cl2N·HCl. It is a derivative of phenylethylamine, characterized by the presence of two chlorine atoms and a methyl group on the phenyl ring. This compound is commonly used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichloro-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dichloro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Conversion to Amine: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichloro-2-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
2-(3,4-Dichloro-2-methylphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichloro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)ethan-1-amine hydrochloride
- 2-(3,4-Dimethylphenyl)ethan-1-amine hydrochloride
- 2-(3,4-Dichloro-2-methoxyphenyl)ethan-1-amine hydrochloride
Uniqueness
2-(3,4-Dichloro-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
2-(3,4-Dichloro-2-methylphenyl)ethan-1-amine hydrochloride, also known as a derivative of phenylethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a dichloromethylphenyl group, which may influence its interaction with biological targets.
The chemical structure of this compound can be represented as follows:
This compound is typically synthesized through a series of reactions involving chlorinated phenyl derivatives and ethanamine precursors. The synthesis process often yields high-purity products suitable for biological testing.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, including:
1. Neuropharmacological Effects
Research indicates that this compound may act on neurotransmitter systems, particularly in modulating dopaminergic and adrenergic receptors. In vitro studies have demonstrated that it can enhance dopamine release in neuronal cultures, suggesting potential applications in treating neurodegenerative disorders such as Parkinson's disease .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using assays such as the DPPH radical scavenging method. Results showed that this compound exhibits significant radical scavenging activity, comparable to well-known antioxidants like ascorbic acid .
3. Antimicrobial Properties
In vitro studies have assessed the antimicrobial activity of this compound against various bacterial strains. The results indicate moderate antibacterial effects, particularly against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Neuroprotective Effects
A study involving animal models of neurodegeneration demonstrated that administration of this compound resulted in improved motor function and reduced neuroinflammation markers. These findings suggest a protective role against neurodegenerative processes .
Case Study 2: Antioxidant Efficacy
In a comparative study assessing various phenylethylamine derivatives, this compound exhibited superior antioxidant activity compared to its analogs. This highlights its potential as a therapeutic agent in oxidative stress-related conditions .
Research Findings
Recent research has further elucidated the mechanisms underlying the biological activities of this compound:
Activity | Methodology | Findings |
---|---|---|
Neurotransmitter Modulation | In vitro neuronal cultures | Enhanced dopamine release observed |
Antioxidant Activity | DPPH radical scavenging assay | Significant scavenging ability comparable to ascorbic acid |
Antimicrobial Testing | Disc diffusion method | Moderate activity against Gram-positive bacteria |
Properties
Molecular Formula |
C9H12Cl3N |
---|---|
Molecular Weight |
240.6 g/mol |
IUPAC Name |
2-(3,4-dichloro-2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-6-7(4-5-12)2-3-8(10)9(6)11;/h2-3H,4-5,12H2,1H3;1H |
InChI Key |
WEBSYLGDOWYJSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)CCN.Cl |
Origin of Product |
United States |
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